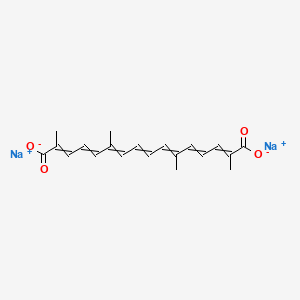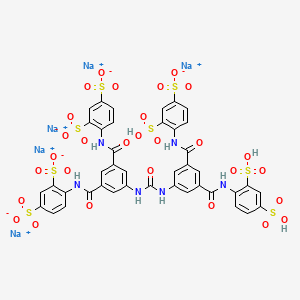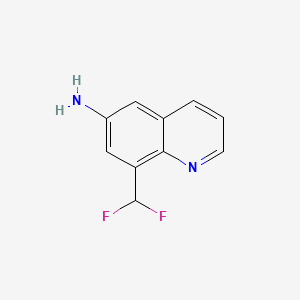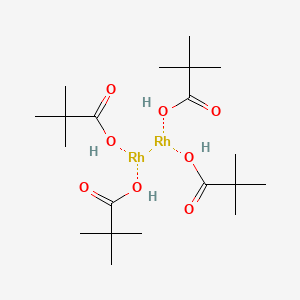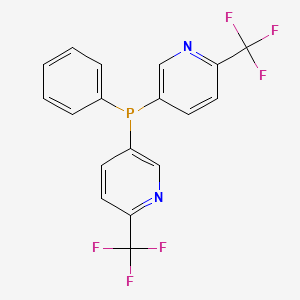![molecular formula C16H26CuO6 B15157054 copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)
copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a copper ion coordinated to a 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate ligand. The presence of the copper ion imparts distinct chemical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate typically involves the reaction of copper salts with the corresponding ligand precursor. One common method involves the use of copper(II) acetate and 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, where it undergoes changes in its oxidation state.
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions. Substitution reactions may involve the use of different ligands such as amines or phosphines. Coordination reactions typically require the presence of additional metal salts or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new copper-ligand complexes with different properties.
科学研究应用
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based drugs.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and coordination polymers.
作用机制
The mechanism of action of copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate involves its ability to coordinate with various molecular targets. The copper ion can interact with biological molecules such as proteins and DNA, leading to changes in their structure and function. Additionally, the compound can participate in redox reactions, generating reactive oxygen species that can induce cellular damage or signaling pathways.
相似化合物的比较
Similar Compounds
Copper(II) acetate: A common copper salt used in various chemical reactions.
Copper(II) sulfate: Another widely used copper compound with different properties.
Copper(II) chloride: Known for its use in organic synthesis and catalysis.
Uniqueness
Copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of the 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate ligand allows for unique coordination chemistry and reactivity compared to other copper compounds.
属性
分子式 |
C16H26CuO6 |
|---|---|
分子量 |
377.92 g/mol |
IUPAC 名称 |
copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C8H14O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5,9H,1-4H3;/q;;+2/p-2 |
InChI 键 |
ROLNDJBOTARFSP-UHFFFAOYSA-L |
规范 SMILES |
CC(=CC(=O)OC(C)(C)C)[O-].CC(=CC(=O)OC(C)(C)C)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)
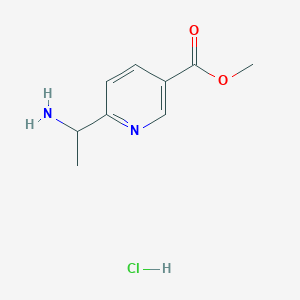
![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
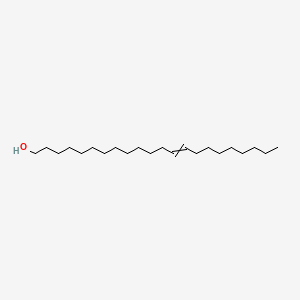
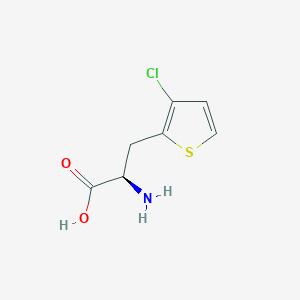
![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)
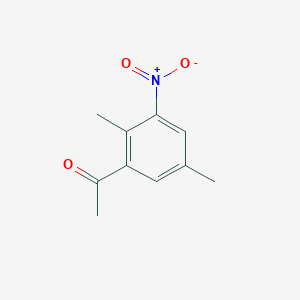
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)
